Furo[3,4-b]pyridine-5,7-dione
Overview
Description
Furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound that is part of a broader class of compounds known for their diverse chemical properties and potential applications in medicinal chemistry. The furo[3,4-b]pyridine scaffold is a fused bicyclic structure consisting of a furan ring joined to a pyridine ring. This core structure can be functionalized to create a variety of derivatives with different physical and chemical properties, as well as biological activities .
Synthesis Analysis
The synthesis of furo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves a straightforward three-step pathway starting from 4-(methoxycarbonyl)furan-3-carboxylic acid, followed by Curtius rearrangement and reaction with amines to yield intermediate ureids, which are then cyclized to the bicyclic scaffold . Another method describes a one-step synthesis of 4H-furo[3,4-b]pyrans, which can be transformed into difuro[3,4-b:3',4'-e]pyridine . Additionally, metal-catalyzed cycloisomerization reactions have been used to synthesize furo[3,2-b]pyridines from alkynylpyrrolidinones and alkynylpiperidinones . A concise strategy for synthesizing 2,3-substituted furo[2,3-b]pyridines has also been reported, which includes functionalization through C-H amination and borylation reactions .
Molecular Structure Analysis
The molecular structure of furo[3,4-b]pyridine-5,7-dione derivatives is characterized by the presence of a fused bicyclic system. The regioselective functionalization of these compounds has been explored, leading to various substituted derivatives. For instance, regioselective lithiation has been used to produce 2-substituted furo[3,2-b]pyridines . The reactivity of the pyridine moiety has been successfully modified through various reactions, demonstrating the versatility of the furo[3,4-b]pyridine core .
Chemical Reactions Analysis
The chemical reactivity of furo[3,4-b]pyridine derivatives has been extensively studied. These compounds have been shown to undergo a range of reactions, including hydrogenation, functionalization, and ring transformations. For example, partial hydrogenation of furo[3,4-d]pyrimidine-2,4-diones leads to dihydro- and tetrahydrofuro[3,4-d]pyrimidine derivatives . The furo[3,4-b]pyridine core has been found to be stable under basic conditions, and ring-opening reactions with hydrazine have been used to generate new pyridine-dihydropyrazolone scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[3,4-b]pyridine-5,7-dione derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their potential applications in medicinal chemistry and other fields. The synthesis routes have been optimized to include functional handles for chemoselective cross-coupling, enabling the exploration of structure-activity relationships (SAR) . The furo[3,2-b]pyridine motif has been identified as a central pharmacophore in kinase inhibitors, demonstrating the importance of these compounds in drug discovery .
Scientific Research Applications
Organic Chemistry
“Furo[3,4-b]pyridine-5,7-dione” is a valuable moiety in the field of organic chemistry . It’s used as a simple precursor to privileged heterocyclic motifs .
Method of Application
The 2-amino-5-oxo-4H-furo[3,4-b]pyran-3,4,4(5H, 7H)-tricarbonitrile was synthesized through the reaction between tetracyanoethylene and tetronic acid at room temperature using pyridine-functionalized MCM-41 or TiO2 nanoparticles as a magnetically recoverable and reusable catalyst .
Results
This method provides an efficient way to synthesize furo[3,4-b]pyridine-5,7-dione derivatives .
Biomedical Applications
Furo[3,4-b]pyridine-5,7-dione derivatives have shown potential in various biomedical applications .
Method of Application
The specific methods of application in biomedical research vary depending on the study. Unfortunately, the available resources do not provide detailed procedures for these applications .
Results
Some derivatives of furo[3,4-b]pyridine-5,7-dione have shown antibiotic, anticoagulant, antiepileptic, antifungal, insecticidal, analgesic, and anti-inflammatory activities . They have also been reported as HIV-1 protease inhibitors .
properties
IUPAC Name |
furo[3,4-b]pyridine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOWYALZVKMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061023 | |
Record name | Furo[3,4-b]pyridine-5,7-dione | |
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Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 2,3-Pyridinedicarboxylic anhydride | |
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Product Name |
Furo[3,4-b]pyridine-5,7-dione | |
CAS RN |
699-98-9 | |
Record name | Furo[3,4-b]pyridine-5,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-98-9 | |
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Record name | Furo(3,4-b)pyridine-5,7-dione | |
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Record name | 2,3-Pyridinedicarboxylic anhydride | |
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Record name | Furo[3,4-b]pyridine-5,7-dione | |
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Record name | Furo[3,4-b]pyridine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,3-dicarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.760 | |
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Record name | FURO(3,4-B)PYRIDINE-5,7-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2I45ZOD6 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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